molecular formula C19H17N3O4 B7601516 [2-(2,6-dimethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(2,6-dimethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No.: B7601516
M. Wt: 351.4 g/mol
InChI Key: NSULHPJWHBUCQI-UHFFFAOYSA-N
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Description

[2-(2,6-dimethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a phthalazine ring, which is a bicyclic system containing nitrogen atoms, and a carboxylate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-dimethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2,6-dimethylaniline with phthalic anhydride to form an intermediate, which is then reacted with ethyl oxalyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactions are conducted in batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[2-(2,6-dimethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo groups to hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve solvents such as ethanol or dichloromethane, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalazine diones, while reduction can produce hydroxylated derivatives.

Mechanism of Action

The mechanism of action of [2-(2,6-dimethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) and topoisomerase, leading to anti-inflammatory and anticancer effects. The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2,6-dimethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate apart is its unique combination of a phthalazine ring with a dimethylanilino group, which enhances its reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-11-6-5-7-12(2)16(11)20-15(23)10-26-19(25)17-13-8-3-4-9-14(13)18(24)22-21-17/h3-9H,10H2,1-2H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSULHPJWHBUCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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